2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide is a unique compound notable for its structural features and diverse applications. With fluorine atoms imparting specific chemical properties, it garners interest in scientific research and various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide, typically, multi-step organic synthesis is employed:
Starting materials: : Begins with 3,4-dihydro-2H-1,4-benzoxazine.
Trifluoroacetylation: : Reaction with trifluoroacetic anhydride under acidic conditions.
Nucleophilic substitution: : Introduction of the acetamide group in a base-catalyzed reaction.
Industrial Production Methods
For large-scale production, reaction conditions are optimized for yield and purity:
Catalysts: : Often proprietary catalysts to enhance reaction rates.
Solvents: : Use of polar aprotic solvents like dimethyl sulfoxide (DMSO).
Temperature and pressure control: : Maintain specific temperature and pressure conditions to optimize synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions forming oxides.
Reduction: : Reductive conditions transform carbonyl groups.
Substitution: : Fluorine atoms make it suitable for nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, hydrogen gas.
Solvents: : Polar solvents such as DMSO and acetonitrile.
Major Products
Oxidation: : Formation of corresponding oxides.
Reduction: : Conversion to amines.
Substitution: : Introduction of various functional groups like nitro or cyano groups.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of complex organic molecules. Its fluorinated nature makes it valuable in studying reaction mechanisms and developing novel compounds.
Biology
Research explores its role in biological assays, potential as enzyme inhibitors, and interaction with biomolecules.
Medicine
Investigated for potential therapeutic applications, including antiviral and anticancer properties. Fluorinated compounds often enhance metabolic stability and bioavailability.
Industry
Used in the development of specialty materials, including advanced polymers and coatings due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are largely determined by its interaction with molecular targets such as enzymes and receptors:
Enzyme inhibition: : Binds to active sites, preventing substrate interaction.
Receptor interaction: : Modulates receptor activity by binding, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroacetamide
N-(4-trifluoroacetylphenyl)-2,2,2-trifluoroacetamide
3,4-dihydro-2H-1,4-benzoxazin-5-yl acetate
Highlighting Uniqueness
2,2,2-trifluoro-N-[4-(trifluoroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-5-yl]acetamide’s trifluoroacetyl group on a benzoxazine core distinguishes it, providing unique reactivity and application potential not seen in similar compounds.
This compound truly stands out in the world of chemistry due to its unique structural features and wide range of applications across different fields. Intrigued by the versatility of such compounds?
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-benzoxazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2O3/c13-11(14,15)9(21)19-6-2-1-3-7-8(6)20(4-5-23-7)10(22)12(16,17)18/h1-3H,4-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWIDCCMVZDLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2N1C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.